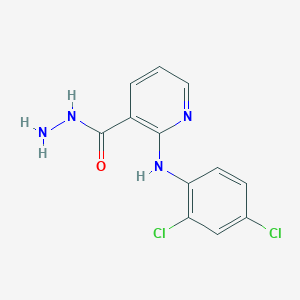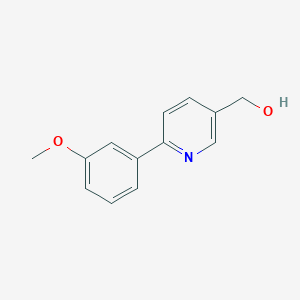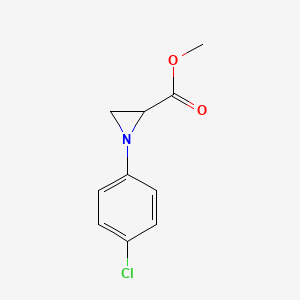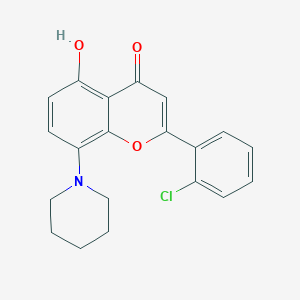
2-(2,4-Dichloroanilino)pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichloroanilino)pyridine-3-carbohydrazide is a chemical compound with the molecular formula C12H9Cl2N3O It is a derivative of pyridine and aniline, characterized by the presence of two chlorine atoms on the aniline ring and a carbohydrazide group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloroanilino)pyridine-3-carbohydrazide typically involves the reaction of 2,4-dichloroaniline with pyridine-3-carbohydrazide. One common method includes the following steps:
Starting Materials: 2,4-Dichloroaniline and pyridine-3-carbohydrazide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: A catalytic amount of acid, such as sulfuric acid, may be used to facilitate the reaction.
Procedure: The mixture is heated under reflux for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ more environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
2-(2,4-Dichloroanilino)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-(2,4-Dichloroanilino)pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
作用機序
The mechanism of action of 2-(2,4-Dichloroanilino)pyridine-3-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the carbohydrazide group can influence its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
2,4-Dichloroaniline: A precursor in the synthesis of 2-(2,4-Dichloroanilino)pyridine-3-carbohydrazide, used in the production of dyes and herbicides.
Pyridine-3-carbohydrazide: Another precursor, used in the synthesis of various heterocyclic compounds.
2-Chloropyridine: A halogenated derivative of pyridine, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to the combination of its structural features, including the dichloroaniline and pyridine-carbohydrazide moieties This combination imparts specific chemical and biological properties that are not found in its individual components or other similar compounds
特性
CAS番号 |
918907-45-6 |
|---|---|
分子式 |
C12H10Cl2N4O |
分子量 |
297.14 g/mol |
IUPAC名 |
2-(2,4-dichloroanilino)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C12H10Cl2N4O/c13-7-3-4-10(9(14)6-7)17-11-8(12(19)18-15)2-1-5-16-11/h1-6H,15H2,(H,16,17)(H,18,19) |
InChIキー |
JNKMIOSCWLQNEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)NC2=C(C=C(C=C2)Cl)Cl)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-Benzylphenyl)ethyl]propanamide](/img/structure/B12614685.png)


![3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one](/img/structure/B12614694.png)
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate](/img/structure/B12614699.png)

![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine](/img/structure/B12614709.png)



![6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
![3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine](/img/structure/B12614780.png)
![2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12614783.png)
![3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B12614784.png)
